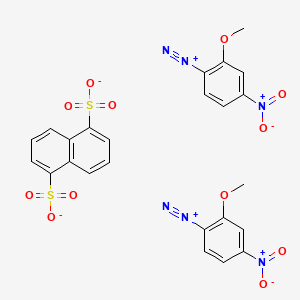
Benzenediazonium, 2-Methoxy-4-nitro-, 1,5-Naphthalindisulfonat (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a chemical compound with the molecular formula C24H18N6O12S2. This compound is known for its significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound is utilized in labeling and detection techniques due to its ability to form stable azo bonds.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
The synthesis of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are often azo dyes and other substituted aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can interact with various molecular targets . The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules . This reactivity underlies its applications in labeling and detection .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate can be compared with other diazonium salts such as:
Benzenediazonium chloride: A simpler diazonium salt used in similar applications but lacks the additional functional groups present in 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate.
Benzenediazonium, 4-nitro-, 1,5-naphthalenedisulfonate (21): Similar in structure but without the methoxy group, which can influence its reactivity and applications.
The uniqueness of 2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
61925-55-1 |
|---|---|
Molekularformel |
C17H12N3O9S2- |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2 |
InChI-Schlüssel |
AXKAZKNOUOFMLN-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
61925-55-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)


![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)

![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

